![molecular formula C13H22Cl2N4O B2629159 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride CAS No. 2137960-05-3](/img/structure/B2629159.png)

2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

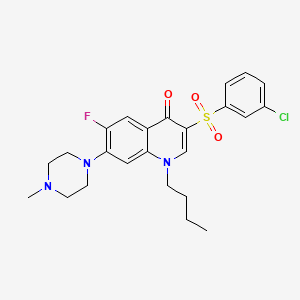

The compound “2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride” is a piperazine-based derivative . It is a metabolite of buspirone .

Molecular Structure Analysis

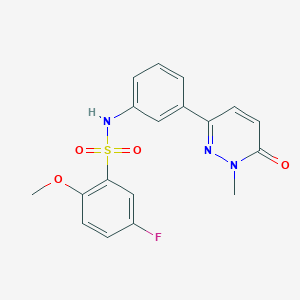

The molecular structure of this compound can be represented by the InChI code:1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11 (10)15-13 (16-12)17-8-6-14-7-9-17;;/h14H,1-9H2, (H,15,16,18);2*1H . This indicates that the compound has a complex structure with multiple rings and functional groups. Physical And Chemical Properties Analysis

This compound has a molecular weight of 321.25 . It is a powder at room temperature .科学的研究の応用

Antiproliferative Activity

Research has led to the synthesis of derivatives related to 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride, demonstrating antiproliferative activity against various human cancer cell lines. For instance, derivatives were evaluated for their effect using the MTT assay against cancer cell lines, with certain compounds showing good activity, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Activity

Another significant application is in the development of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from related compounds. These newly synthesized compounds were tested against various microorganisms, showing high antimicrobial activity, which suggests a promising avenue for the development of new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

Anti-inflammatory and Anticancer Activity

Derivatives incorporating the chemical structure of interest have been synthesized and evaluated for their anti-inflammatory and anticancer activities. These efforts have produced compounds with notable efficacy, including selective influence on cancer cell lines and remarkable anti-inflammatory activity. This research underscores the dual therapeutic potential of such derivatives in treating inflammation and cancer (Ghule, Deshmukh, & Chaudhari, 2013).

Monoamine Oxidase Inhibition

The pursuit of novel treatments for mood disorders has led to the synthesis of compounds designed as selective inhibitors of monoamine oxidase-A (MAO-A), an enzyme implicated in the pathophysiology of depression. Compounds derived from the core structure have exhibited significant inhibitory activity, presenting a potential for the development of new antidepressant medications (Kaya, Yurttaş, Sağlık, Levent, Özkay, & Kaplancıklı, 2017).

Estrogen Receptor Binding Affinity

The integration of pyrimidine-piperazine with chromene and quinoline has led to the synthesis of compounds with significant estrogen receptor binding affinity. This research contributes to the understanding of molecular interactions at the estrogen receptor, potentially informing the design of novel therapeutic agents for estrogen receptor-positive cancers (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Safety and Hazards

特性

IUPAC Name |

2-piperazin-1-yl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11(10)15-13(16-12)17-8-6-14-7-9-17;;/h14H,1-9H2,(H,15,16,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRDECPGEUYALG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=C(NC2=O)N3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629081.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2629083.png)

![7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2629084.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2629086.png)

![N-(4-chlorophenyl)-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2629087.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)

![N-[1-[1-[2-(4-Fluorophenyl)sulfanylacetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2629094.png)

![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)

![3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2629099.png)